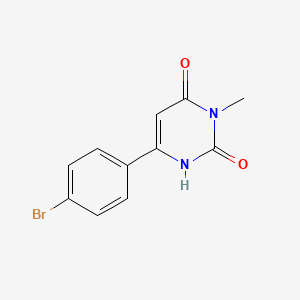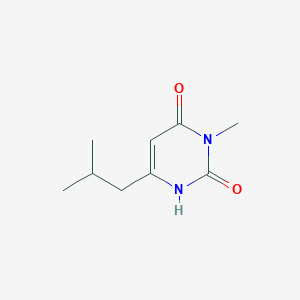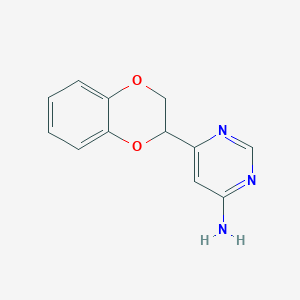
6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine
概要
説明
“6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine” is a chemical compound that has been studied for its antibacterial properties . It combines sulfonamide and benzodioxane fragments in its framework . The molecule has shown potential as an antibacterial agent against Escherichia coli and Bacillus subtilis .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .Molecular Structure Analysis
The projected structures of the synthesized derivatives were confirmed using various spectral techniques such as IR, 1H NMR, and EIMS .科学的研究の応用
Synthesis and Antibacterial Activity
Research has demonstrated the synthesis of new derivatives of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine and evaluated their antibacterial potential. For example, a study focused on the synthesis of N-alkyl/aralkyl derivatives and assessed their activity against bacterial biofilms, showing that certain compounds exhibited suitable inhibitory action against biofilms formed by Escherichia coli and Bacillus subtilis with minimal cytotoxicity (Abbasi et al., 2020).
Antimicrobial and Enzyme Inhibition
Another study synthesized N-substituted derivatives and screened them for their antimicrobial potential and inhibitory activity against the lipoxygenase enzyme, suggesting these compounds could serve as potent antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017).
Antitumor Agents
Compounds based on the pyrimidin-4-amine structure have also been evaluated for their antitumor properties. A research effort led to the synthesis of compounds with potent inhibitory activity against human dihydrofolate reductase and thymidylate synthase, implicating them as potential antitumor agents (Gangjee et al., 2005).
Antibacterial and Antifungal Agents
Further studies synthesized derivatives with promising antibacterial and antifungal properties. For instance, compounds were designed to target various microbial strains, displaying significant antimicrobial potential and low hemolytic activity, indicating their suitability as therapeutic agents (Abbasi et al., 2020).
Lipoxygenase Inhibition for Inflammatory Ailments
Research on N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides revealed their inhibitory potential against the lipoxygenase enzyme, suggesting their use in treating inflammatory diseases. Some derivatives showed good activity compared to standard drugs, providing a basis for developing new therapeutic agents (Abbasi et al., 2017).
Safety and Hazards
While specific safety and hazard information for “6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine” is not available from the sources retrieved, it’s worth noting that most of the new molecules synthesized in the study were mildly cytotoxic and hence might be used as safe antibacterial agents .
作用機序
Target of Action
The primary targets of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . It also shows inhibitory potential against Acetylcholinesterase (AChE) enzyme , which plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system.
Mode of Action
This compound interacts with its targets by inhibiting their growth. It has been found to be a potent inhibitor of bacterial biofilm growth, with a significant inhibition rate against B. subtilis and E. coli . In the context of Alzheimer’s disease, it shows moderate inhibitory potential against the AChE enzyme .
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial growth and neurotransmission. By inhibiting bacterial biofilm growth, it disrupts the life cycle of the bacteria, preventing them from forming colonies and causing infections . In the case of Alzheimer’s disease, the inhibition of the AChE enzyme prevents the breakdown of acetylcholine, thereby enhancing cholinergic function .
Pharmacokinetics
Similar compounds with sulfonamide and benzodioxane fragments are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and potential therapeutic effects in Alzheimer’s disease. It has shown significant bacterial biofilm growth inhibition, making it a potential candidate for antibacterial agents . Its inhibitory effect on the AChE enzyme could potentially slow down the progression of Alzheimer’s disease .
生化学分析
Biochemical Properties
6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells . The interaction between this compound and carbonic anhydrase involves the coordination of its functional groups with the zinc ion in the enzyme’s active site, leading to inhibition of the enzyme’s activity .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit the formation of bacterial biofilms, which are communities of bacteria that adhere to surfaces and are resistant to antibiotics . This inhibition is achieved through the disruption of signaling pathways that regulate biofilm formation, leading to changes in gene expression and metabolic activity in the bacterial cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes such as carbonic anhydrase, leading to inhibition of their activity . Additionally, it can interact with DNA and RNA, affecting the transcription and translation processes, thereby altering gene expression . These interactions at the molecular level contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit enzyme activity and modulate gene expression . At high doses, it can cause adverse effects such as toxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the compound’s excretion from the body and influence its overall bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters, which facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with enzymes, DNA, and RNA . These interactions within specific subcellular compartments contribute to its overall biochemical and cellular effects.
特性
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-12-5-8(14-7-15-12)11-6-16-9-3-1-2-4-10(9)17-11/h1-5,7,11H,6H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALWQEMBHAQQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=CC(=NC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484063.png)
![3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484064.png)
![1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484065.png)
![1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484066.png)
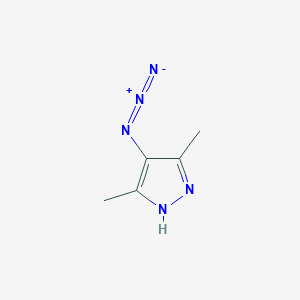
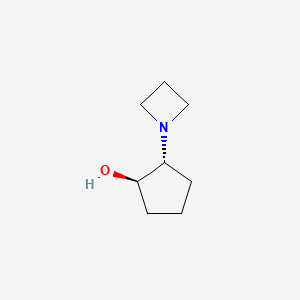
![3-Methyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484071.png)
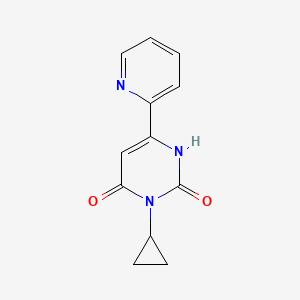
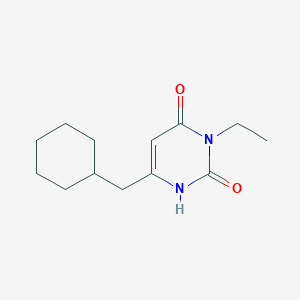
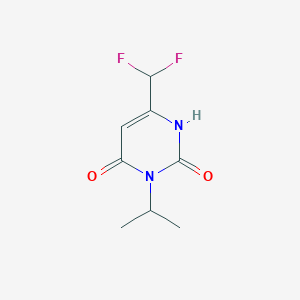
![2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1484081.png)

